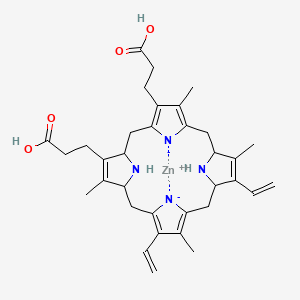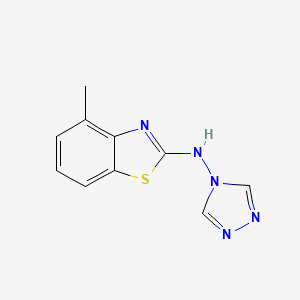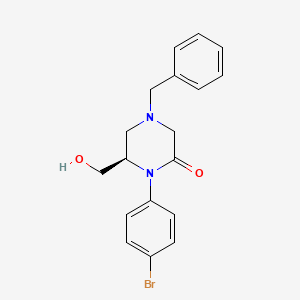
Iso Ganciclovir Diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iso Ganciclovir Diacetate is a derivative of Ganciclovir, a synthetic analog of deoxyguanosine. It is primarily used for its antiviral properties, particularly against viruses of the herpes family, including cytomegalovirus . The compound is characterized by its ability to inhibit viral DNA replication, making it a potent antiviral agent.
Métodos De Preparación
The synthesis of Iso Ganciclovir Diacetate involves several steps. One common method includes the condensation of N-(6-carbonyl-6,9-dihydro-1H-purine-2-yl) acetamide with 2-hydroxy-1,3-propylene diacetate in the presence of chloroformyl chloride. The intermediate product is then subjected to hydrolysis to yield Ganciclovir . This method is efficient in terms of raw material utilization and cost reduction, making it suitable for industrial production .
Análisis De Reacciones Químicas
Iso Ganciclovir Diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Aplicaciones Científicas De Investigación
Iso Ganciclovir Diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in chemical synthesis and analysis.
Biology: The compound is employed in studies involving viral replication and inhibition.
Industry: It is utilized in the production of antiviral drugs and related pharmaceutical products.
Mecanismo De Acción
The antiviral activity of Iso Ganciclovir Diacetate is primarily due to its inhibition of viral DNA replication. The compound is converted to its active form by a virus-encoded enzyme, thymidine kinase. This active form then inhibits the viral DNA polymerase, preventing the replication of viral DNA . The selective inhibition of viral DNA polymerase over cellular DNA polymerase enhances its antiviral efficacy .
Comparación Con Compuestos Similares
Iso Ganciclovir Diacetate is similar to other antiviral compounds such as:
Ganciclovir: Both compounds inhibit viral DNA replication, but this compound has enhanced stability and bioavailability.
Valganciclovir: This is an L-valine ester prodrug of Ganciclovir with similar antiviral properties but improved oral bioavailability.
Cidofovir: Another antiviral agent with activity against cytomegalovirus and other herpesviruses.
This compound stands out due to its specific structural modifications that enhance its stability and efficacy in antiviral treatments.
Propiedades
Fórmula molecular |
C13H17N5O6 |
|---|---|
Peso molecular |
339.30 g/mol |
Nombre IUPAC |
[2-acetyloxy-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] acetate |
InChI |
InChI=1S/C13H17N5O6/c1-7(19)23-4-9(24-8(2)20)3-22-6-18-5-15-10-11(18)16-13(14)17-12(10)21/h5,9H,3-4,6H2,1-2H3,(H3,14,16,17,21) |
Clave InChI |
UQSDMLVRTZAMBP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid](/img/structure/B13411644.png)
![(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B13411651.png)






![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid](/img/structure/B13411703.png)


